molecular formula C8H6BrF2NO3 B1409824 3-Bromo-4-difluoromethoxy-5-nitrotoluene CAS No. 1805103-96-1

3-Bromo-4-difluoromethoxy-5-nitrotoluene

Cat. No.: B1409824
CAS No.: 1805103-96-1
M. Wt: 282.04 g/mol
InChI Key: CTALRZXFLWRRQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-difluoromethoxy-5-nitrotoluene is a chemical compound that belongs to the class of nitroaromatic compounds. It is characterized by the presence of bromine, difluoromethoxy, and nitro groups attached to a toluene backbone. This compound is a yellow crystalline solid and is used in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-difluoromethoxy-5-nitrotoluene typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 4-difluoromethoxy-5-nitrotoluene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures high-quality product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-difluoromethoxy-5-nitrotoluene undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Substitution: Products with different functional groups replacing the bromine atom.

    Reduction: 3-Amino-4-difluoromethoxy-5-nitrotoluene.

    Oxidation: 3-Bromo-4-difluoromethoxy-5-nitrobenzoic acid.

Scientific Research Applications

3-Bromo-4-difluoromethoxy-5-nitrotoluene is used in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Potential use in the development of pharmaceuticals due to its unique functional groups.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-4-difluoromethoxy-5-nitrotoluene depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The presence of electron-withdrawing groups such as nitro and difluoromethoxy can influence the compound’s reactivity and binding affinity to molecular targets. The exact pathways and molecular targets can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3,5-difluoroanisole: Used to prepare difluorophenacyl analogs as inhibitors of cyclin-dependent kinases.

    5-Bromo-3-difluoromethoxy-4-nitrotoluene: Another nitroaromatic compound with similar functional groups.

Uniqueness

3-Bromo-4-difluoromethoxy-5-nitrotoluene is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1-bromo-2-(difluoromethoxy)-5-methyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF2NO3/c1-4-2-5(9)7(15-8(10)11)6(3-4)12(13)14/h2-3,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTALRZXFLWRRQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OC(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-4-difluoromethoxy-5-nitrotoluene
Reactant of Route 2
Reactant of Route 2
3-Bromo-4-difluoromethoxy-5-nitrotoluene
Reactant of Route 3
Reactant of Route 3
3-Bromo-4-difluoromethoxy-5-nitrotoluene
Reactant of Route 4
Reactant of Route 4
3-Bromo-4-difluoromethoxy-5-nitrotoluene
Reactant of Route 5
Reactant of Route 5
3-Bromo-4-difluoromethoxy-5-nitrotoluene
Reactant of Route 6
Reactant of Route 6
3-Bromo-4-difluoromethoxy-5-nitrotoluene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.